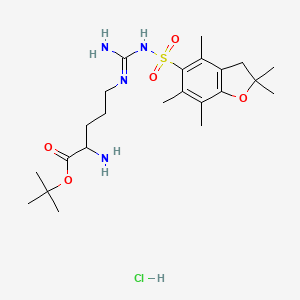

H-Arg(Pbf)-OtBu HCl

Description

Strategic Importance of Guanidino and Carboxyl Protection in Peptide Chemistry

The amino acid arginine presents a unique challenge in peptide synthesis due to its side chain, which contains a highly basic guanidino group (pKa ≈ 12.5). nih.govmdpi.com This group is protonated under most physiological conditions and is highly nucleophilic. mdpi.comug.edu.pl If left unprotected during peptide synthesis, the guanidino group can cause several side reactions, most notably δ-lactam formation, which results from an intramolecular cyclization. nih.govug.edu.pl Therefore, effective protection of the guanidino group is mandatory to prevent these unwanted outcomes and to improve the solubility of the arginine derivative in the organic solvents commonly used in synthesis. nih.govmdpi.com

Simultaneously, protection of the C-terminal carboxyl group of an amino acid is necessary to control the direction of peptide synthesis. biosynth.com Chemical peptide synthesis is typically performed by proceeding from the C-terminus to the N-terminus. wikipedia.org By protecting the carboxyl group of one amino acid and the amino group of another, a specific peptide bond can be formed between them. libretexts.org Carboxyl groups are often protected as esters, such as methyl or benzyl (B1604629) esters, which can be removed later in the synthesis. libretexts.org

Evolution of Protecting Group Design for Arginine Derivatives

The design of protecting groups for arginine's side chain has evolved significantly to meet the demands of modern peptide synthesis, particularly the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. mdpi.com Early strategies, often borrowed from Boc-based chemistry, used groups like tosyl (Tos), which required harsh cleavage conditions such as treatment with anhydrous hydrofluoric acid (HF). nih.gov Another early protecting group was the nitro (NO2) group, but its removal also presented challenges. nih.govresearchgate.net

The drive for milder deprotection conditions, compatible with the acid-labile linkers and side-chain protectors used in Fmoc-SPPS, led to the development of sulfonyl-based protecting groups. mdpi.com These include the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group and, subsequently, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. mdpi.com The Pbf group was found to be more acid-labile than Pmc, allowing for its removal under milder trifluoroacetic acid (TFA) conditions, which is a key advantage in preventing side reactions with other sensitive amino acids in the peptide sequence. mdpi.com

Orthogonal protection is a sophisticated strategy in multi-step synthesis that employs multiple protecting groups, each of which can be removed under a distinct set of chemical conditions without affecting the others. fiveable.mejocpr.com This principle allows for the selective deprotection of specific functional groups at different stages of the synthesis, providing precise control over the construction of complex molecules like peptides. fiveable.me

A classic example of an orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. biosynth.comresearchgate.net In this approach:

The α-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but is removed by a base, typically a solution of piperidine. libretexts.orgiris-biotech.de

Permanent side-chain protecting groups, such as the tert-butyl (tBu) group for hydroxyl or carboxyl functions, are stable to the basic conditions used for Fmoc removal but are cleaved by acid (e.g., TFA). researchgate.netiris-biotech.de

This orthogonality ensures that the side-chain protecting groups remain intact during the repeated cycles of N-terminal Fmoc deprotection and amino acid coupling, and are only removed at the final stage of synthesis. researchgate.net

The compound H-Arg(Pbf)-OtBu HCl is a direct product of the evolution of these synthetic strategies. It is an arginine derivative specifically designed for efficient use in peptide synthesis, particularly in solution-phase synthesis or for introducing the C-terminal arginine in SPPS. smolecule.comnih.gov

Each component of the molecule serves a strategic purpose:

H- : The free α-amino group (as its hydrochloride salt) is available for coupling with an N-terminally protected amino acid or peptide.

Arg : The core amino acid is arginine.

(Pbf) : The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group protects the reactive guanidino side chain. smolecule.com Pbf is the preferred protecting group in many Fmoc-based syntheses because it is highly stable to the basic conditions used for Fmoc removal, yet it can be efficiently cleaved with standard TFA cocktails during the final deprotection step. mdpi.com

-OtBu : The tert-butyl ester protects the C-terminal carboxyl group. smolecule.com This group is stable during coupling reactions and is readily removed by the same acidic conditions (TFA) used to cleave the Pbf group and release the completed peptide from the resin in SPPS. bachem.com

HCl : The hydrochloride salt form increases the stability and improves the handling properties of the compound, making it a more readily available crystalline solid. bachem.com

Therefore, this compound serves as a valuable building block, providing both side-chain and C-terminal protection that is fully compatible with the widely used orthogonal Fmoc/tBu peptide synthesis strategy. smolecule.comnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference(s) |

| Full Chemical Name | N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine t-butyl ester hydrochloride | smolecule.com |

| Molecular Formula | C23H38N4O5S·HCl | smolecule.comiris-biotech.de |

| Molecular Weight | ~519.1 g/mol (482.64 + 36.45) | smolecule.comiris-biotech.de |

| Primary Application | Building block in peptide synthesis | smolecule.com |

| Side Chain Protection | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | smolecule.com |

| Carboxyl Protection | OtBu (tert-butyl ester) | smolecule.com |

Table 2: Comparison of Selected Arginine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics | Reference(s) |

| Tosyl | Tos | Strong acid (e.g., anhydrous HF) | Used in early Boc-based synthesis; requires very harsh cleavage conditions. | nih.gov |

| Nitro | NO2 | Reduction (e.g., SnCl2) or Hydrogenolysis | One of the earliest protecting groups; removal can be complex. | nih.govresearchgate.net |

| Pentamethylchromansulfonyl | Pmc | Acid (TFA) | More acid-labile than Tos, developed for Fmoc synthesis. | mdpi.com |

| Pentamethyldihydrobenzofuransulfonyl | Pbf | Milder Acid (TFA) | More acid-labile than Pmc, reducing side reactions; widely used in Fmoc-SPPS. | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H39ClN4O5S |

|---|---|

Molecular Weight |

519.1 g/mol |

IUPAC Name |

tert-butyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |

InChI |

InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H |

InChI Key |

WKCFBQLFXPHSBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for H Arg Pbf Otbu Hcl

Precursor Synthesis and Derivatization Pathways for Arginine

The synthesis of H-Arg(Pbf)-OtBu HCl typically begins with a precursor of arginine, which is sequentially protected. A common pathway involves first esterifying the carboxyl group of arginine, followed by the introduction of a temporary protecting group on the α-amino group, such as the tert-butyloxycarbonyl (Boc) group. google.com This strategy ensures that the amino group does not interfere with the subsequent sulfonation of the guanidino side chain.

The initial esterification can be accomplished using methanol (B129727) or ethanol (B145695) with thionyl chloride to form the corresponding methyl or ethyl ester hydrochloride. Following this, the α-amino group is protected. For instance, di-tert-butyl dicarbonate (B1257347) (Boc₂O) is used in the presence of a base like sodium bicarbonate to yield Boc-Arg-OR HCl. This doubly protected intermediate is the direct precursor for the introduction of the Pbf group. This sequential protection strategy is crucial for directing the subsequent reactions to the intended functional groups. omizzur.com

Pbf Group Incorporation Techniques

The introduction of the Pbf group is a critical step that shields the highly basic and nucleophilic guanidino side chain of arginine. omizzur.com This sulfonyl-based group is favored in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability under the basic conditions used for Fmoc removal and its lability in strong acid during the final cleavage step. peptide.comchempep.comresearchgate.net The Pbf group is considered more acid-labile than older protecting groups like Pmc (2,2,5,7,8-pentamethyl-chroman-6-sulfonyl), which is advantageous for synthesizing arginine-rich peptides. peptide.comthermofisher.com

Reagents and Reaction Conditions for Sulfonyl Group Attachment

The Pbf group is installed by reacting the arginine precursor with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl). biosynth.com This reaction is performed under alkaline conditions to facilitate the nucleophilic attack of the guanidino group on the sulfonyl chloride. Key reagents and conditions are outlined below:

| Reagent/Condition | Typical Value/Compound | Purpose | Source |

| Sulfonylating Agent | Pbf-Cl | Source of the Pbf protecting group | biosynth.com |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Maintains alkaline pH (10-12) to deprotonate the guanidino group | google.com |

| Solvent | Acetone, Tetrahydrofuran (THF), Dioxane | Dissolves reactants and facilitates the reaction | |

| Temperature | 40–45°C | Optimizes reaction rate | |

| Reaction Time | 4–6 hours | Duration for reaction completion |

The use of a base is essential to neutralize the HCl generated during the reaction and to maintain the guanidino group in its nucleophilic, unprotonated state.

Optimization of Pbf Introduction Efficiency

Historically, the introduction of the Pbf group required a significant excess of Pbf-Cl, which is an expensive reagent. google.com Recent optimizations have focused on improving the efficiency and cost-effectiveness of this step. Research has shown that by carefully controlling the reaction conditions, the amount of Pbf-Cl can be significantly reduced.

tert-Butyl Ester (OtBu) Formation Methodologies

The tert-butyl (OtBu) ester is a widely used protecting group for the carboxylic acid function in peptide synthesis. iris-biotech.de It provides steric hindrance that prevents unwanted side reactions and is stable to the basic conditions used for Fmoc-group removal, yet it is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final deprotection step. researchgate.netiris-biotech.de

Esterification of the Carboxyl Group

The formation of the tert-butyl ester is typically achieved through acid-catalyzed addition of isobutylene (B52900) to the N-protected amino acid. google.com This method involves bubbling isobutylene gas through a solution of the N-protected arginine, such as Boc-Arg(Pbf)-OH, in an organic solvent like dichloromethane (B109758) or dioxane, with a strong acid catalyst. google.com

Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), or a combination of boron trifluoride etherate and anhydrous phosphoric acid. google.com The reaction is usually conducted in a sealed pressure vessel to maintain a sufficient concentration of isobutylene. google.com An alternative approach involves the use of N,N-dimethylformamide di-tert-butyl acetal, which can selectively esterify the carboxylic acid group in the presence of other sensitive functionalities like hydroxyl groups. nih.gov

| Method | Reagents | Catalyst | Solvent | Source |

| Isobutylene Addition | N-protected Arginine, Isobutylene | H₂SO₄, PTSA, BF₃·OEt₂/H₃PO₄ | Dichloromethane, Dioxane | google.com |

| Acetal Reaction | N-protected Arginine, N,N-dimethylformamide di-tert-butyl acetal | (Heat) | Toluene | nih.gov |

Stereochemical Considerations During Ester Formation

A significant concern during the acid-catalyzed esterification to form the tert-butyl ester is the potential for racemization at the α-carbon of the amino acid. acs.org The strongly acidic conditions required for the reaction can facilitate the temporary formation of a planar enol or enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity. acs.org

To minimize racemization, reaction parameters must be carefully controlled. Maintaining a low temperature (e.g., 0–25°C) during the esterification process is crucial. Furthermore, the choice of N-α-protecting group can influence stereochemical stability. Some studies suggest that certain protecting groups are better at preventing racemization than others under these conditions. Saponification of methyl or ethyl esters to the free acid, a step in some synthetic routes, must also be managed carefully (e.g., at 25-30°C and pH 10-12) to prevent epimerization. Analysis of the final product's enantiomeric purity, often by chiral HPLC or after derivatization with a chiral reagent like Marfey's reagent, is a standard quality control measure to ensure the stereochemical integrity of the amino acid derivative. ox.ac.uk

Hydrochloride Salt Formation and Purification Strategies

The conversion of the free base of the protected arginine derivative to its hydrochloride salt is a crucial step that enhances the compound's stability and handling properties for peptide synthesis. bachem.com Esters of amino acids are typically more stable for storage when prepared as salts with strong acids like hydrochloric acid (HCl). bachem.com This process also often facilitates the crystallization of the compound. bachem.com

The formation of the this compound salt is achieved after the synthesis of the protected amino acid. For instance, in a synthetic route starting from Fmoc-Glu(OtBu)-OH, after several steps to introduce the arginine moiety, the final compound is treated with 4M HCl in dioxane to yield the hydrochloride salt. nih.gov This method involves dissolving the free base in a suitable solvent and introducing a solution of HCl, leading to the precipitation of the salt, which can then be isolated by filtration.

Purification is paramount to ensure the high quality required for peptide synthesis. A common and effective method for purifying amino acid derivatives is recrystallization. tandfonline.com The crude product can be recrystallized from a solvent system like hot water or a mixture of organic solvents to obtain a crystalline solid with high purity. tandfonline.com For example, a related dipeptide was purified by dissolving the crude material in ethyl acetate (B1210297) and adding n-hexane to induce precipitation. rsc.org Column chromatography is another vital purification technique, often employed on silica (B1680970) gel to separate the desired product from impurities based on polarity. nih.gov In some syntheses, purification by reverse phase High-Performance Liquid Chromatography (HPLC) is used to achieve very high purity, especially for peptide fragments, followed by lyophilization to obtain a stable powder. nih.gov

Comparative Analysis of Alternative Synthetic Routes

The synthesis of this compound can be approached through various pathways, often differing in the sequence of protecting group installation. These routes are evaluated based on their efficiency, cost, and suitability for scaling up.

Evaluation of Yield and Purity in Different Synthetic Schemes

The purity of the product is critical and is typically assessed using HPLC. Purity levels exceeding 95% are often reported for related protected amino acids and peptide fragments after purification. rsc.org For instance, the synthesis of various Fmoc-protected dipeptides has reported purities greater than 95% as determined by HPLC analysis. rsc.org The choice of protecting groups and coupling reagents significantly influences the impurity profile and the ease of purification. While the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is widely used for arginine protection, its removal can sometimes be sluggish, potentially affecting the final purity. sigmaaldrich.com

Below is an interactive table summarizing representative yields and purities for steps analogous to those in this compound synthesis, as reported in various studies.

| Synthetic Step | Reagents/Conditions | Reported Yield (%) | Reported Purity (%) | Source |

| Amide Coupling | H-Arg(Pbf)-OtBu, DCC, DMAP | 74 | >95 (after purification) | nih.gov |

| Amide Coupling | H-Arg(Pbf)-OtBu.HCl, EDAC.HCl, HOBT | Reaction completion | 99.8 (final peptide) | google.com |

| Fmoc Deprotection | Piperidine, CH2Cl2 | - | 94 (of subsequent step) | nih.gov |

| HCl Salt Formation | 4M HCl in dioxane | 50 | High (inferred) | nih.gov |

| Peptide Synthesis | Fmoc-Arg(Pbf)-OH, HBTU/HOBt/DIEA | 27 (overall peptide) | >95 | ox.ac.uk |

This table is for illustrative purposes and combines data from different but related syntheses. Yields and purities are highly dependent on the specific substrates and reaction conditions.

Economic and Scalability Considerations for Research Applications

The scalability of a synthesis is its adaptability to larger production volumes without compromising yield or purity. rsc.org Key considerations for scalability include the solubility of reagents and building blocks, the management of reaction temperatures, and the efficiency of purification methods. rsc.org For instance, purification by precipitation or recrystallization is often more amenable to large-scale work than column chromatography. nih.gov A process that avoids chromatographic purification by allowing for direct precipitation of the product is highly desirable for scalability. nih.gov

Furthermore, the environmental impact and waste generation of a synthesis are becoming increasingly important considerations. rsc.orgaist.go.jp Methods that use fewer protecting groups, reduce the number of steps, and minimize the use of hazardous solvents are being developed to create more economical and sustainable processes for peptide synthesis. aist.go.jpnih.gov The choice between different synthetic strategies, such as solid-phase versus solution-phase synthesis, also has significant implications for scalability and cost. While solid-phase peptide synthesis (SPPS) is highly automatable and popular, solution-phase synthesis can be more cost-effective for large-scale production of certain peptides. google.com

Applications in Peptide Synthesis Methodologies

Solution-Phase Peptide Synthesis (LPPS) Applications

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), offers advantages for large-scale production and the synthesis of protected peptide fragments. H-Arg(Pbf)-OtBu HCl and its derivatives are instrumental in these approaches.

A notable application is in the synthesis of GLP-1 receptor agonists like Semaglutide. In one documented process, a key intermediate fragment, Gln(Trt)-Ala-Ala-Lys(...)-Glu(OtBu)-Phe-Ile-Ala-Trp(Boc)-Leu-Val-Arg(Pbf)-Gly-Arg(Pbf)-Gly-OtBu, is synthesized and subsequently condensed with other fragments in solution. google.com This strategy relies on the stability of the Pbf and OtBu protecting groups during the synthesis of the initial fragment and their compatibility with the chosen solution-phase coupling conditions. google.comgoogle.com Similarly, the synthesis of hemopressin analogues has been achieved through a (2+7) fragment condensation, where one of the fragments was built using Fmoc-Arg(Pbf)-OH, highlighting the utility of Pbf-protected arginine in creating segments for convergent coupling. researchgate.net

The success of solution-phase coupling depends heavily on the choice of activating reagent, which must facilitate efficient amide bond formation with minimal side reactions. Propanephosphonic acid anhydride (B1165640) (T3P®) has emerged as a powerful biomimetic activating agent for solution-phase synthesis. researchgate.netnih.gov

Research has demonstrated the high efficiency of T3P® in coupling amino acids, including those with bulky protecting groups. In a study examining various coupling reactions, N-Boc-Arg(Pbf)-OH was coupled to an amino acid methyl ester using T3P® as the activator. The reaction proceeded with exceptional efficiency, demonstrating the compatibility of the Pbf protecting group with this activation method. nih.gov Another study utilized T3P® to induce the intramolecular cyclization of a linear peptide containing Arg(Pbf), further confirming its utility in solution-phase strategies. thieme-connect.de

The performance of T3P® in coupling N-Boc protected amino acids, including the sterically demanding Arg(Pbf) derivative, is summarized below.

| N-Boc-Amino Acid Reactant | Coupling Partner | Activation Method | Conversion (%) | Reference |

|---|---|---|---|---|

| N-Boc-Arg(Pbf)-OH | H-Phe-OMe | T3P® | 99% | nih.gov |

| N-Boc-Asp(Bzl)-OH | H-Phe-OMe | T3P® | 96% | nih.gov |

| N-Boc-Leu-OH | H-Phe-OMe | T3P® | >99% | nih.gov |

| N-Boc-Phe-OH | H-Phe-OMe | T3P® | >99% | nih.gov |

A primary concern during peptide coupling is the risk of epimerization, or the loss of chiral purity, at the α-carbon of the activated amino acid. mdpi.com The choice of coupling reagent, base, solvent, and the structure of the amino acid itself are critical factors. mdpi.com The use of Pbf-protected arginine has shown excellent results in maintaining stereochemical integrity.

Studies using T3P® for solution-phase coupling explicitly report that the peptide bond formation occurs with no epimerization. researchgate.netnih.gov In a separate investigation into epimerization, the coupling of various amino acids was tested, including H-Arg(Pbf)-OMe. When coupled with a β-hydroxy-α-amino acid using a 2,2-diphenyl-1,3,2-oxazaborolidin-5-one (DBAA) catalyst, the stereochemical integrity was almost perfectly preserved, with a diastereomeric ratio greater than 99:1. mdpi.com The bulky Pbf group on the arginine side chain, combined with optimized coupling protocols, effectively suppresses racemization pathways, ensuring the chiral purity of the final peptide. mdpi.com

Hybrid and Specialized Peptide Synthesis Approaches

This compound is also integral to hybrid methods that combine solid-phase and solution-phase techniques, as well as other specialized strategies designed to overcome specific synthetic challenges.

Semi-synthesis combines a recombinantly expressed protein fragment with a chemically synthesized peptide. This approach is powerful for creating large proteins with site-specific modifications that are inaccessible through purely biological or chemical methods. A key technology in this field is Native Chemical Ligation (NCL).

In a notable example, H-Arg(Pbf)-OtBu was used to study the effects of a specific post-translational modification, glutamate (B1630785) arginylation, on the protein α-Synuclein. nih.gov To achieve this, H-Arg(Pbf)-OtBu was first coupled to the side-chain of an Fmoc-protected and C-terminally allylated glutamate derivative (Fmoc-Glu-OAll) in solution. nih.govnih.gov The resulting novel amino acid, Fmoc-Glu(Arg(Pbf)-OtBu)-OH, was then incorporated into a peptide segment using solid-phase peptide synthesis (SPPS). This synthetic peptide, bearing the protected arginylated glutamate, was subsequently ligated to a larger, recombinantly expressed protein fragment using NCL to yield the full-length, modified α-Synuclein protein. nih.gov This work showcases a sophisticated integration of solution-phase derivatization, SPPS, and NCL, enabled by the specific protecting groups of the arginine building block. nih.govnih.gov

Sequential segment coupling is a strategy, often performed on a solid support (a hybrid approach) or in solution, where large peptide chains are assembled from smaller, pre-synthesized fragments in a stepwise manner. This method is particularly useful for the synthesis of long and complex peptides like GLP-1 analogs. cnr.it

The synthesis of Semaglutide often involves the on-resin assembly of a C-terminal fragment, which can be H-Gln(...)-Arg(Pbf)-Gly-Arg(Pbf)-Gly-resin. google.com This resin-bound fragment is then sequentially coupled with other protected peptide fragments, such as Fmoc-Asp(...)-Gly-OH, in a series of condensation and deprotection steps to build the full-length peptide. google.comcnr.it This sequential fragment condensation strategy leverages the stability of the Arg(Pbf) protection during multiple coupling and deprotection cycles. google.comgoogle.com

A specialized strategy involves using a tag of multiple Arg(Pbf) residues to improve synthesis outcomes. Researchers found that attaching a C-terminal tag of six Arg(Pbf) units, creating an [Arg(Pbf)]6 tag, effectively mitigates aggregation of the growing peptide chain during SPPS by disrupting the formation of intermolecular β-sheets. acs.org This "SynTag" can be designed for later removal and is compatible with subsequent segment coupling techniques like NCL, demonstrating a novel role for Pbf-protected arginine in facilitating the synthesis of difficult and aggregating sequences. acs.org

Advanced Protecting Group Chemistry and Deprotection Strategies

Pbf Group Chemistry

The Pbf group is a sulfonyl-based protecting group widely used in Fmoc-based solid-phase peptide synthesis (SPPS) to mask the highly nucleophilic guanidino function of arginine. peptide.com Its popularity stems from its relative acid lability compared to older generation protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), allowing for more efficient deprotection under milder acidic conditions. nih.govpeptide.com This is particularly advantageous in the synthesis of peptides containing multiple arginine residues or those prone to acid-catalyzed side reactions. peptide.compeptide.com

Mechanisms of Pbf Cleavage (e.g., Acidolysis with TFA)

The primary mechanism for the removal of the Pbf group is acidolysis, most commonly achieved using trifluoroacetic acid (TFA). nih.govembrapa.br The cleavage process is understood to proceed through an SN1-type mechanism. embrapa.br This involves the protonation of the sulfonyl group by the strong acid, followed by the departure of the protecting group as a stable carbocation. This carbocation is a highly reactive electrophilic species that requires quenching to prevent unwanted side reactions with nucleophilic amino acid residues in the peptide chain. sigmaaldrich.com

The five-membered ring of the Pbf group, compared to the six-membered ring of the Pmc group, contributes to its increased lability. nih.gov This structural difference facilitates faster cleavage, reducing the required exposure time to strong acids and minimizing potential damage to the synthetic peptide. nih.govnih.gov

Evaluation of Cleavage Conditions for Pbf

During the acid-catalyzed cleavage of the Pbf group, the liberated Pbf cation is a potent electrophile that can alkylate electron-rich amino acid residues, particularly tryptophan. sigmaaldrich.comresearchgate.net To prevent these detrimental side reactions, scavengers are added to the cleavage cocktail. sigmaaldrich.com These nucleophilic agents trap the reactive carbocations as they are formed.

Commonly used scavengers include:

Triisopropylsilane (TIS): An effective carbocation scavenger that is particularly useful in preventing the alkylation of tryptophan. sigmaaldrich.com

Water: Often included in small percentages to aid in the protonation steps and act as a scavenger. sigmaaldrich.com

Thioanisole: Known to accelerate the removal of sulfonyl-based protecting groups like Pbf and effectively scavenge the released cations. sigmaaldrich.comresearchgate.net However, it should be used with caution as it can potentially cause partial removal of other protecting groups. sigmaaldrich.com

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is also effective in quenching reactive species. sigmaaldrich.com

The choice and combination of scavengers are critical for achieving a high yield of the desired peptide with minimal impurities. A widely used and generally effective non-malodorous cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.comnih.gov

| Scavenger | Function | Common Concentration in TFA Cocktail |

| Triisopropylsilane (TIS) | Carbocation scavenger, reduces Trp alkylation. sigmaaldrich.com | 2.5% - 5% |

| Water | Aids protonation, acts as a scavenger. sigmaaldrich.com | 2.5% - 5% |

| Thioanisole | Accelerates Pbf removal, scavenges cations. sigmaaldrich.comresearchgate.net | 5% |

| 1,2-Ethanedithiol (EDT) | Thiol-based scavenger. sigmaaldrich.com | 2.5% |

Kinetic studies have demonstrated that the deprotection of the Pbf group is significantly faster than that of the Pmc group. nih.gov In one study, a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.compeptide.com While generally complete within 1-2 hours, the presence of multiple Arg(Pbf) residues can prolong the required deprotection time. nih.gov More recent research has explored even more labile protecting groups like 1,2-dimethylindole-3-sulfonyl (MIS), which showed complete cleavage in 30 minutes under conditions where only 4% of the Pbf-protected peptide was deprotected. nih.gov

Comparative Analysis with Alternative Arginine Protecting Groups

The selection of an appropriate protecting group for the arginine side chain is a critical decision in peptide synthesis, with the Pbf group being a popular but not the only option.

The N(G)-nitro group is an older, electron-withdrawing protecting group for arginine. nih.gov A key difference lies in their susceptibility to side reactions and their deprotection chemistry.

Side Reactions:

δ-Lactam Formation: During the coupling of an activated arginine derivative, an intramolecular cyclization can occur, leading to the formation of a stable δ-lactam and terminating peptide chain elongation. Studies have shown that the Pbf group is more prone to this side reaction than the NO2 group. nih.gov In one comparison, after 30 minutes, the formation of δ-lactam was four times greater for the Pbf derivative than for the NO2 derivative. nih.gov

Alkylation of Tryptophan: The Pbf group, upon cleavage, generates a reactive cation that can alkylate tryptophan residues. researchgate.net While scavengers mitigate this, the NO2 group does not produce such byproducts upon its removal by different methods. nih.gov

Deprotection:

Pbf: Removed by acidolysis with TFA, which is compatible with the final cleavage step in standard Fmoc/tBu SPPS. nih.govembrapa.br

NO2: Traditionally removed by catalytic hydrogenation, which requires a separate step and is not always compatible with other protecting groups or peptide sequences. nih.gov However, newer methods for on-resin removal of the NO2 group using reagents like SnCl2 have been developed, offering an alternative to hydrogenation. nih.gov

Stability: Both Pbf and NO2 protected arginine derivatives have shown good stability in common peptide synthesis solvents like DMF. nih.gov

| Feature | H-Arg(Pbf)-OtBu HCl | H-Arg(NO2)-OtBu HCl |

| Protecting Group | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Nitro (NO2) |

| Deprotection Method | Acidolysis (e.g., TFA). nih.govembrapa.br | Catalytic hydrogenation or reduction (e.g., SnCl2). nih.gov |

| Proneness to δ-Lactam Formation | Higher. nih.gov | Lower. nih.gov |

| Tryptophan Alkylation Risk | Yes, requires scavengers. researchgate.net | No. nih.gov |

| Cleavage Compatibility | Compatible with standard Fmoc/tBu final cleavage. nih.gov | Requires separate deprotection step. nih.gov |

Pbf vs. Mtr and Pmc

The protection of the guanidino side chain of arginine is a critical consideration in peptide chemistry. ub.edubiosynth.com Several sulfonyl-based protecting groups have been developed for this purpose, with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) being among the most common in Fmoc-based solid-phase peptide synthesis (SPPS). ub.edunih.gov

The selection of a suitable protecting group is often dictated by its lability under acidic conditions, which determines the ease of its removal during the final cleavage step. The acid lability of these groups follows the order: Pbf > Pmc > Mtr. nih.govpeptide.com The Pbf group is the most acid-labile of the three, making it particularly advantageous for the synthesis of peptides containing multiple arginine residues, as it can be removed under milder acidic conditions and in a shorter time frame. peptide.comthermofisher.com For instance, a study demonstrated that a 3-hour treatment with trifluoroacetic acid (TFA) resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com

The Mtr group is the most resistant to acid cleavage, sometimes requiring prolonged reaction times of up to 24 hours for complete removal. thermofisher.comsigmaaldrich.com This can be problematic, especially in the presence of sensitive amino acids like tryptophan, which can be modified by byproducts generated during the extended cleavage process. peptide.comsigmaaldrich.com The Pmc group offers a moderate level of acid lability, greater than Mtr but less than Pbf. nih.govthermofisher.com However, it can also be difficult to scavenge and may lead to reattachment or alkylation of other residues. thermofisher.com

The enhanced lability of the Pbf group is attributed to the five-membered ring in its structure, in contrast to the six-membered ring of Pmc. nih.gov While Pbf is generally preferred for its ease of removal, its use is not without challenges. Side reactions such as δ-lactam formation and the potential for the protecting group to reattach to tryptophan residues can occur, although Pbf is considered less prone to the latter compared to Mtr and Pmc. nih.govpeptide.com The cost of Fmoc-Arg(Pbf)-OH is also significantly higher than other protected amino acids, which can be a consideration in large-scale synthesis. nih.gov

| Protecting Group | Relative Acid Lability | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Pbf | High | Most acid labile, shorter deprotection times, suitable for multi-arginine peptides. peptide.comthermofisher.com | Higher cost, potential for δ-lactam formation. nih.gov |

| Pmc | Moderate | More labile than Mtr. nih.gov | Longer deprotection than Pbf, difficult to scavenge, potential for side reactions. thermofisher.com |

| Mtr | Low | - | Requires strong acid and long deprotection times, increased risk of tryptophan modification. thermofisher.comsigmaaldrich.com |

tert-Butyl Ester (OtBu) Chemistry

The tert-butyl (tBu) ester is a widely utilized protecting group for the carboxyl function of amino acids, including the C-terminus of this compound. iris-biotech.de Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions. iris-biotech.de

The cleavage of the tert-butyl ester is typically achieved through acidolysis, most commonly with trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net The mechanism involves the protonation of the ester oxygen by TFA, followed by the departure of the stable tert-butyl carbocation, yielding the free carboxylic acid and isobutylene (B52900). stackexchange.com

A variety of reagents and conditions can be employed for OtBu deprotection. While strong acids like TFA are standard, other methods have been developed for milder or more selective cleavage. researchgate.netacs.org For instance, fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) can effect the thermolytic cleavage of t-butyl esters. researchgate.net A novel approach utilizes 0.1 N HCl in HFIP or TFE to rapidly remove t-butyl protecting groups and cleave common resin linkers. researchgate.net Another mild method involves the use of the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane. acs.orgorganic-chemistry.org This catalytic system facilitates the cleavage of the C-O bond in tert-butyl esters in high yields without the need for high temperatures or strong acids. acs.org

The concept of orthogonality is central to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.comiris-biotech.deresearchgate.netescholarship.org The Fmoc/tBu strategy is a classic example of an orthogonal system. iris-biotech.deresearchgate.net The N-terminal Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu side-chain protecting groups are stable to base but are removed by acid (e.g., TFA). iris-biotech.de This allows for the sequential deprotection and elongation of the peptide chain without affecting the side-chain protecting groups until the final cleavage step. biosynth.com

The OtBu group is compatible with a wide range of other protecting groups. For example, it is stable under the conditions used to remove allyl esters (palladium catalyst) and 2-phenylisopropyl esters (1% TFA/DCM), which allows for selective deprotection of aspartic or glutamic acid side chains for on-resin modifications like cyclization. peptide.com The OtBu group's stability to the basic conditions required for Fmoc removal is a cornerstone of this orthogonal strategy. iris-biotech.de However, care must be taken with certain reagents; for example, thioanisole, sometimes used as a scavenger during cleavage, has been reported to cause partial removal of tBu groups from cysteine residues. sigmaaldrich.com

Selective Deprotection in Complex Synthetic Sequences

The synthesis of complex, multi-functionalized peptides often requires sophisticated strategies for selective deprotection. researchgate.netnih.gov This allows for site-specific modifications such as cyclization, labeling, or the introduction of non-natural moieties. peptide.com

The ability to selectively remove protecting groups in any desired order is the hallmark of a truly orthogonal protection scheme. iris-biotech.despringernature.com In the context of this compound, the Pbf and OtBu groups are typically removed simultaneously during the final TFA-mediated cleavage from the resin. However, for more complex syntheses, additional orthogonal protecting groups may be incorporated.

For instance, a peptide could be synthesized with an Fmoc-protected N-terminus, tBu-protected side chains (like the OtBu in our subject compound), and a Dde or ivDde-protected lysine (B10760008) side chain. The Fmoc group is removed at each step of the chain elongation with piperidine. sigmaaldrich.com Once the full peptide is assembled, the Dde/ivDde group can be selectively removed with hydrazine, allowing for modification of the lysine side chain while the rest of the peptide remains protected. sigmaaldrich.com Finally, the Pbf, OtBu, and any other tBu-based protecting groups are removed with TFA. This multi-layered orthogonal approach enables the precise construction of highly complex peptide architectures. nih.gov

The efficiency of deprotection reactions is influenced by several factors, including the peptide sequence, the protecting groups used, and the reaction conditions. nih.govchemrxiv.orgrsc.org The kinetics of deprotection can be sequence-dependent, with some amino acid sequences leading to slower or incomplete removal of protecting groups. nih.gov For example, the deprotection of arginine can be a slow step, requiring a minimum of 10 minutes for efficient Fmoc removal, whereas leucine (B10760876) deprotection can be efficient in as little as 3 minutes. nih.gov

In cases of "difficult sequences," which may be prone to aggregation, both coupling and deprotection reactions can be hindered. rsc.orgsigmaaldrich.com This can lead to the formation of deletion and truncation side products, ultimately lowering the yield of the desired peptide. rsc.org To optimize yields, it is often necessary to adjust the deprotection conditions. This might involve increasing the reaction time, performing a second deprotection step, or altering the concentration of the deprotection reagent. nih.gov However, prolonged exposure to deprotection reagents can also lead to side reactions, so a careful balance must be struck. nih.gov Monitoring the deprotection reaction, for instance by HPLC, can be crucial for optimizing the cleavage conditions and maximizing the yield of the final product. sigmaaldrich.com

| Factor | Impact on Deprotection | Optimization Strategy |

|---|---|---|

| Peptide Sequence | Can hinder deprotection kinetics and lead to aggregation. rsc.org | Use of structure-disrupting amino acid surrogates, optimization of reaction conditions. sigmaaldrich.com |

| Protecting Group | Different groups have vastly different labilities. peptide.comthermofisher.com | Selection of appropriate protecting groups based on desired orthogonality and lability. iris-biotech.de |

| Reaction Time | Insufficient time leads to incomplete deprotection; excessive time can cause side reactions. nih.gov | Kinetic monitoring (e.g., via HPLC) to determine optimal time. sigmaaldrich.comnih.gov |

| Reagent Concentration | Affects the rate of deprotection. nih.gov | Adjusting concentration to balance efficiency and minimize side reactions. nih.gov |

Reactivity and Mechanistic Investigations of H Arg Pbf Otbu Hcl

Undesired Side Reactions in Peptide Synthesis Involving Arginine

The incorporation of arginine into a peptide sequence is often complicated by side reactions stemming from its highly basic guanidino group. nih.govresearchgate.net Even with the use of protecting groups like Pbf, challenges remain. The Pbf group, while widely used, is known for its stability, which can necessitate harsh trifluoroacetic acid (TFA) conditions for its removal, potentially impacting sensitive peptides. mdpi.comub.edu

Prevention of Guanidino Group Acylation and Modification

The primary purpose of the Pbf group is to shield the nucleophilic guanidino group of arginine from acylation during the coupling of subsequent amino acids. omizzur.comgoogle.com While the protonated guanidino group exhibits low reactivity towards acylation, protection is essential to enhance solubility in common solid-phase peptide synthesis (SPPS) solvents and to prevent side reactions. nih.gov Inadequate protection can lead to the formation of ornithine or other modified residues. researchgate.net The Pbf group effectively prevents direct acylation of the guanidino moiety during the coupling steps.

Suppression of Side Reactions with Sensitive Amino Acid Residues

The byproducts generated during the deprotection of the Pbf group can react with sensitive amino acid residues within the peptide chain, leading to undesired modifications. peptide.comgoogle.com

A significant side reaction involves the modification of tryptophan residues by byproducts released during the cleavage of the Pbf protecting group. peptide.comgoogle.com The acidic conditions required for Pbf removal can generate reactive sulfonyl species and carbocations that can attack the electron-rich indole (B1671886) ring of tryptophan, leading to sulfonation or alkylation. google.comsigmaaldrich.comgoogle.com

Research has shown that the Pbf group is less prone to this side reaction compared to other sulfonyl-based protecting groups like Pmc. peptide.com One study reported that a 3-hour deprotection treatment with TFA resulted in 69% of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc). peptide.com The use of scavengers, such as thioanisole, is crucial to neutralize the reactive species generated during deprotection. researchgate.net Furthermore, protecting the tryptophan indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) has been shown to effectively eliminate the sulfonation of tryptophan. sigmaaldrich.compeptide.com

| Protecting Group Combination | Outcome | Reference |

| Arg(Pmc) with unprotected Trp | Significant Trp modification, 46% desired peptide. | peptide.com |

| Arg(Pbf) with unprotected Trp | Less Trp modification, 69% desired peptide. | peptide.com |

| Arg(Pbf) with Trp(Boc) | Sulfonation of tryptophan is nearly eliminated. | sigmaaldrich.compeptide.com |

During the activation of the carboxylic acid of an arginine derivative for coupling, the nucleophilic δ-guanidino group can intramolecularly attack the activated carboxyl group. google.com This irreversible reaction results in the formation of a stable six-membered ring, a δ-lactam, rendering the amino acid derivative inactive for coupling. nih.govgoogle.com This side reaction leads to the consumption of the activated arginine, which can result in incomplete coupling and the formation of deletion sequences (des-Arg peptides). nih.gov

The extent of δ-lactam formation is influenced by factors such as temperature and the coupling method. google.comrsc.org For instance, studies have shown that δ-lactam formation increases at elevated temperatures. google.com A comparative study of different arginine protecting groups indicated that Fmoc-Arg(Pbf)-OH is susceptible to this side reaction. After 30 minutes of activation, the formation of δ-lactam was found to be four times greater for Fmoc-Arg(Pbf)-OH compared to an Fmoc-Arg(NO2)-OH derivative. mdpi.com The use of carbodiimide (B86325) coupling methods, which create a more acidic environment, can help to suppress this side reaction by protonating the guanidino group and reducing its nucleophilicity. google.com

| Arginine Derivative | δ-Lactam Formation (at 30 min) | Reference |

| Fmoc-Arg(NO2)-OH | Lower | mdpi.com |

| Fmoc-Arg(Pbf)-OH | 12% (four times greater than NO2 derivative) | mdpi.com |

Control of Racemization During Coupling Steps

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid during peptide bond formation, is a critical issue in peptide synthesis. nih.gov The activation of the carboxyl group of an N-protected amino acid can lead to the formation of a racemizable intermediate, such as an oxazolone. wiley-vch.de

While H-Arg(Pbf)-OtBu HCl itself is a building block, the coupling of Fmoc-Arg(Pbf)-OH can be prone to racemization depending on the coupling reagents and conditions used. nih.gov Studies have shown that certain coupling reagents can lead to significant epimerization. mdpi.com The choice of coupling reagent is therefore critical in minimizing racemization. For instance, phosphonium-based reagents like DEPBT have been shown to dramatically reduce the degree of racemization in amide bond formation, even in challenging cases. luxembourg-bio.com

Chemical Stability Studies

The stability of protected amino acid derivatives in solution is crucial for efficient and clean peptide synthesis. Studies have examined the stability of Fmoc-Arg(Pbf)-OH in common SPPS solvents like DMF and NBP. Research indicates that Fmoc-Arg(Pbf)-OH exhibits excellent stability in these solvents at room temperature and even at elevated temperatures (45 °C) in the presence of coupling additives like OxymaPure. mdpi.com This stability ensures that the amino acid derivative does not degrade significantly during pre-activation or coupling steps, which is important for both standard and automated peptide synthesis. mdpi.com

In contrast, other arginine derivatives, such as Fmoc-Arg(Boc)2-OH, have shown some degradation over time, especially at higher temperatures. mdpi.com

| Compound | Solvent | Temperature | Stability | Reference |

| Fmoc-Arg(Pbf)-OH | DMF, NBP | Room Temperature | Totally stable | mdpi.com |

| Fmoc-Arg(Pbf)-OH | DMF, NBP with OxymaPure | 45 °C | Totally stable | mdpi.com |

| Fmoc-Arg(Boc)2-OH | DMF, NBP | Room Temperature | Slight degradation over a week | mdpi.com |

| Fmoc-Arg(Boc)2-OH | DMF, NBP with OxymaPure | 45 °C | Slight degradation, faster than at RT | mdpi.com |

Stability Under Various Reaction Conditions (pH, Temperature, Solvents)

The stability of this compound and its derivatives is a critical factor in solid-phase peptide synthesis (SPPS). The protecting groups, Pbf on the guanidino side chain and OtBu on the C-terminus, are designed to be stable under the basic conditions of Fmoc deprotection and the coupling reaction conditions, yet removable under strong acidic conditions during final cleavage.

pH: The Pbf and OtBu groups are generally stable across a wide pH range encountered during standard Fmoc-SPPS. The hydrochloride salt form indicates stability in acidic conditions. However, prolonged exposure to strong acids or bases outside of the intended deprotection steps can lead to premature cleavage. For instance, the final cleavage of the Pbf and OtBu groups is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA). peptide.com The stability in near-neutral pH is crucial for procedures like native chemical ligation (NCL), where buffers are often around pH 7. nih.gov

Temperature: The compound is typically stored at low temperatures (-20°C) to ensure long-term stability. iris-biotech.deavantorsciences.com During synthesis, coupling reactions involving sterically hindered amino acids like this derivative may be performed at elevated temperatures, for example, 37°C, to improve coupling efficiency. nih.gov However, higher temperatures can also increase the rate of side reactions. Studies on similar protected arginine derivatives have shown that while they are stable at room temperature in common SPPS solvents, prolonged exposure to higher temperatures (e.g., 45°C) in the presence of activating reagents can lead to degradation over extended periods, although the Pbf-protected analogue generally shows high stability. mdpi.com

Solvents: The choice of solvent is critical for both solubility and stability. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common solvents used in SPPS. nih.gov this compound and its Fmoc-protected counterpart are soluble and stable in these solvents under typical reaction timescales. mdpi.com Tetrahydrofuran (THF) has also been used in the synthesis of related derivatives. nih.gov The stability in these aprotic polar solvents is essential for maintaining the integrity of the protecting groups and the chiral center of the amino acid throughout the synthesis cycles.

Table 1: Stability of this compound Under Different Conditions

| Parameter | Condition | Stability Notes | Source(s) |

|---|---|---|---|

| pH | Acidic (e.g., TFA) | Labile; used for final deprotection. | peptide.com |

| Neutral (e.g., pH 7) | Generally stable for specific applications like NCL. | nih.gov | |

| Basic (e.g., Piperidine) | Stable during Fmoc deprotection. | nih.gov | |

| Temperature | -20°C | Recommended for long-term storage. | iris-biotech.deavantorsciences.com |

| Room Temperature | Stable in DMF and NBP for extended periods. | mdpi.com | |

| 37°C - 45°C | Used to enhance coupling but may increase degradation risk over time. | nih.govmdpi.com | |

| Solvents | DMF, DCM, THF | Good stability for standard SPPS procedures. | nih.govmdpi.com |

Long-Term Storage and Handling Considerations for Research Applications

Proper storage and handling are paramount to maintain the chemical integrity and reactivity of this compound for research purposes.

For long-term storage, the compound should be kept in solid form, typically as a lyophilized powder, in a freezer at temperatures of -20°C or lower. iris-biotech.deavantorsciences.com It is crucial to protect the compound from moisture, as the hydrochloride salt is hygroscopic and the presence of water could potentially lead to hydrolysis over time. Containers should be tightly sealed and, if possible, stored under an inert atmosphere.

When handling the compound for weighing and dissolution, it should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid. For peptide synthesis, solutions of the activated amino acid are often prepared fresh. However, studies on the stability of similar Fmoc-protected amino acids in solution show that Fmoc-Arg(Pbf)-OH is remarkably stable in common SPPS solvents like DMF, even for up to a week at room temperature, which is advantageous for use in automated peptide synthesizers. mdpi.combachem.com

Kinetic and Thermodynamic Aspects of Coupling Reactions

The incorporation of this compound into a growing peptide chain involves its N-acylation by a resin-bound amino acid or peptide. This process, known as a coupling reaction, is governed by kinetic and thermodynamic principles that influence the reaction rate and efficiency.

Rate-Determining Steps in this compound Incorporation

In solid-phase peptide synthesis, the rate-determining step for the incorporation of an amino acid can be influenced by several factors, including steric hindrance, the activation method, and the nature of the growing peptide chain.

For this compound, after its N-terminal protecting group (commonly Fmoc) is removed, the free amine attacks an activated carboxylic acid of the incoming amino acid. The Pbf group is known to be sterically bulky. nih.gov This steric hindrance can slow down the coupling reaction, making the approach of the activated amino acid to the N-terminal amine of the resin-bound arginine derivative a potential rate-determining step. nih.gov

The activation of the incoming Fmoc-amino acid is also a critical kinetic checkpoint. The formation of the active ester (e.g., with HBTU, HATU, or PyBOP) must be rapid and efficient. nih.govnih.gov However, the subsequent attack by the sterically hindered amine of the arginine derivative can be slow. To overcome this, reaction conditions are often optimized by using higher temperatures (e.g., 37°C) or more potent activating agents. nih.gov In some cases, the formation of side products, such as the δ-lactam from the activated arginine derivative, can compete with the desired coupling reaction. While this is a known issue for arginine derivatives, the rate of this side reaction for the Pbf-protected version is generally slower compared to other protecting groups, but it can become significant if the main coupling reaction is slow. mdpi.com

Energy Profiles of Bond Formation and Cleavage Relevant to the Compound

The formation and cleavage of peptide bonds are fundamental chemical transformations with distinct energy profiles.

Activation: The carboxylic acid of the incoming amino acid is converted into a highly reactive species (e.g., an active ester or acylphosphonium). This step requires energy input, often from ATP in biological systems or chemical coupling reagents in synthesis. researchgate.net

Peptide Bond Formation: The nucleophilic attack of the amino group of this compound on the activated carboxyl group proceeds through a tetrahedral intermediate. This is typically the rate-limiting step, with a significant activation energy barrier, which can be heightened by the steric bulk of the Pbf group. nih.gov

Product Release: The collapse of the tetrahedral intermediate yields the new peptide bond and releases the activating group.

The reaction profile shows an initial input of energy to overcome the activation barrier, followed by the formation of the more stable peptide bond.

Table 2: Factors Influencing the Energy Profile of Peptide Bond Formation

| Factor | Influence on Energy Profile | Rationale | Source(s) |

|---|---|---|---|

| Steric Hindrance (Pbf group) | Increases activation energy (Ea) of coupling | The bulky Pbf group impedes the approach of the nucleophilic amine to the activated carboxyl group. | nih.gov |

| Coupling Reagents (e.g., HATU) | Lowers the activation energy (Ea) | Forms a highly reactive activated species, providing a lower energy pathway for the reaction. | mdpi.com |

| Temperature | Provides kinetic energy to overcome Ea | Increasing temperature gives molecules more energy to surpass the activation barrier, increasing the reaction rate. | nih.goviiitd.edu.in |

Bond Cleavage: The cleavage of the protecting groups (Pbf and OtBu) and the release of the peptide from the resin support are typically performed simultaneously using strong acids like TFA. This process is an acid-catalyzed hydrolysis/solvolysis. The mechanism involves the protonation of the protecting groups, making them good leaving groups. The energy profile involves an initial protonation equilibrium followed by the energy barrier for the cleavage of the C-O (for OtBu) and S-N (for Pbf) bonds. The stability of the resulting carbocation (tert-butyl cation) and the sulfonyl group contributes to the thermodynamics of the cleavage reaction. peptide.com

Role in the Synthesis of Complex Peptides and Peptidomimetics

Application in Macrocyclization and Constrained Peptide Synthesis

H-Arg(Pbf)-OtBu HCl is instrumental in the synthesis of macrocyclic and constrained peptides, which are of significant interest in drug discovery due to their enhanced stability, binding affinity, and specificity. Macrocyclization, the formation of a cyclic structure within a peptide, often involves head-to-tail, head-to-side-chain, or side-chain-to-side-chain amide bond formation. google.com

The Pbf protecting group on the arginine side chain is stable under the basic conditions required for Fmoc removal during SPPS, yet it can be efficiently cleaved with standard trifluoroacetic acid (TFA) cocktails during the final deprotection and cleavage from the resin. chemistrycongresses.chsigmaaldrich.com This orthogonality is vital for complex synthetic strategies that include on-resin or solution-phase macrocyclization. For instance, in the synthesis of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which are known for their role in cell adhesion, derivatives like this compound are commonly employed. researchgate.net Research has shown that the presence of bulky protecting groups like Pbf can influence the conformation of the linear peptide precursor, which can in some cases be a key factor in achieving efficient cyclization. acs.org

Contribution to the Synthesis of Branched and Stapled Peptides

The synthesis of branched and stapled peptides, which feature non-linear architectures, relies on orthogonally protected amino acid building blocks. This compound plays a role in the construction of the linear segments of these complex structures. Branched peptides, for example, often involve the use of a lysine (B10760008) residue whose side-chain amino group is protected by a group orthogonal to the Nα-Fmoc group, allowing for the growth of a second peptide chain from the lysine side chain. oup.com

Stapled peptides are a class of constrained peptides where an all-hydrocarbon "staple" is introduced to lock the peptide into a specific, often helical, conformation. The synthesis involves incorporating unnatural amino acids with olefinic side chains, which are then cross-linked via ring-closing metathesis. While the core of this technology lies in the specialized olefin-bearing amino acids, the incorporation of charged residues like arginine is often critical for the peptide's biological activity and solubility. The use of this compound allows for the seamless integration of arginine into the peptide sequence using standard Fmoc-SPPS protocols before the stapling reaction is performed.

Integration into Peptide-Drug Conjugate Synthesis Strategies

Peptide-drug conjugates (PDCs) are a promising class of therapeutics that utilize a peptide to selectively deliver a cytotoxic drug to target cells. nih.gov The synthesis of PDCs is a multi-step process that often involves solid-phase synthesis of the peptide component, followed by conjugation of a linker and the drug molecule.

This compound is frequently used in the solid-phase synthesis of the peptide portion of PDCs. nih.gov Its compatibility with Fmoc chemistry allows for the straightforward assembly of the peptide chain. For example, in the development of bone-targeting PDCs for osteoporosis therapy, a peptide containing multiple aspartic acid residues and an arginine residue was synthesized using protected monomers, including those with OtBu and Pbf groups. nih.gov After the peptide was assembled on the resin, it was cleaved and then conjugated to the drug molecule in solution. The robust protection offered by the Pbf group ensures the arginine side chain remains unreactive until the final global deprotection step, which is performed after the conjugation is complete.

Facilitation of Challenging Peptide Sequences and Hydrophobic Peptide Synthesis

Synthesizing certain peptide sequences, particularly those that are long, hydrophobic, or prone to aggregation, presents significant challenges in SPPS. acs.org The choice of protecting groups can have a substantial impact on the success of these syntheses. The Pbf group on arginine has been shown to be advantageous over older protecting groups like Pmc, as it is more labile and can reduce side reactions during deprotection. peptide.com

Recent research has highlighted an innovative strategy using a temporary "synthesis tag" composed of multiple Arg(Pbf) residues ([Arg(Pbf)]₆) to improve the synthesis of aggregating peptides. acs.org This tag, attached to the C-terminus, was found to disrupt the formation of β-sheet structures that cause aggregation during synthesis by inducing a flexible α-helical conformation in the growing peptide chain. acs.org This approach not only improved the purity of the crude peptide but also enhanced its solubility after cleavage and deprotection. acs.org While this specific application uses a poly-arginine tag, it underscores the beneficial physicochemical properties imparted by the Arg(Pbf) moiety during the synthesis of difficult sequences. The use of individual this compound building blocks within a hydrophobic sequence can also help to mitigate aggregation to some extent by breaking up hydrophobic stretches.

Precursor in Research on Post-Translational Modification Analogs (e.g., Arginylation)

Post-translational modifications (PTMs) are crucial for regulating protein function, and studying their effects often requires the synthesis of peptides containing specific modifications. ethz.ch Arginylation, the addition of an arginine residue to a protein, is an important but understudied PTM. nih.gov Chemical synthesis provides a powerful tool to create peptides with site-specific arginylation, overcoming the limitations of enzymatic methods. nih.gov

This compound is a key precursor in the synthesis of building blocks needed for incorporating arginylation analogs. nih.gov For instance, to study glutamate (B1630785) arginylation, a synthetic route was developed where Fmoc-Glu-OAll was coupled with H-Arg(Pbf)-OtBu to create a dipeptide building block, Fmoc-Glu(Arg(Pbf)-OtBu)-OAll. nih.gov This building block was then further processed and incorporated into a peptide sequence using SPPS. This strategy allows for the precise placement of an arginylated glutamate residue within a peptide, enabling detailed biophysical and cellular studies of this specific PTM. nih.gov

Analytical Methodologies for Research Scale Characterization

Spectroscopic Characterization Techniques

Spectroscopy provides detailed information about molecular structure, bonding, and functional groups. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in the synthesis and quality control of H-Arg(Pbf)-OtBu HCl.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of molecules. For the synthesis of this compound, both ¹H and ¹³C NMR are crucial for verifying the structure of synthetic intermediates and the final product. nih.govethz.ch By analyzing the chemical shifts, coupling constants, and integration of the signals, chemists can confirm that the protecting groups—the Pbf on the guanidino group and the tert-butyl ester (OtBu) on the C-terminus—have been successfully installed without altering the core amino acid structure. nih.govnih.gov

For instance, in ¹H NMR spectroscopy, specific proton signals are expected to appear in distinct regions of the spectrum. The presence of the tert-butyl group is confirmed by a characteristic singlet at approximately 1.4-1.5 ppm. rsc.org The protons of the Pbf group's aromatic ring and its multiple methyl groups produce a complex series of signals in the aromatic and aliphatic regions, respectively. rsc.orgbiorxiv.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to resolve complex spectra and definitively assign proton and carbon signals, confirming the connectivity of the entire molecular framework. ethz.ch

Table 1: Representative ¹H NMR Chemical Shifts for H-Arg(Pbf)-OtBu and Related Structures Note: Exact chemical shifts (δ) can vary based on the solvent and specific intermediate.

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Typical Source of Data |

|---|---|---|---|

| tert-Butyl (OtBu) Protons | ~1.48 | Singlet (s) | rsc.org |

| Pbf Methyl Protons (CH₃) | ~2.0-2.6 | Multiple Singlets | biorxiv.org |

| Pbf Methylene Protons (CH₂) | ~2.9-3.0 | Singlet or Triplet | biorxiv.org |

| Arginine β, γ-CH₂ Protons | ~1.6-1.9 | Multiplets (m) | rsc.org |

| Arginine δ-CH₂ Protons | ~3.1-3.3 | Multiplet (m) | biorxiv.org |

| Arginine α-CH Proton | ~3.7-4.2 | Multiplet (m) | rsc.org |

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). nih.gov In the synthesis of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to verify the identity of each intermediate and the final product. biorxiv.org This method allows for the precise mass determination of polar and thermally fragile molecules, which is characteristic of protected amino acids.

Throughout the synthesis, ESI-MS is used to confirm the successful completion of each reaction step, such as the addition of the Pbf or OtBu protecting groups. The observed m/z value for the protonated molecule [M+H]⁺ must match the calculated theoretical value. rsc.org For the final product, this compound, the expected molecular weight of the free base is approximately 482.64 g/mol , leading to an anticipated [M+H]⁺ ion at m/z 483.6. smolecule.com Any deviation from this value could indicate an incomplete reaction or the presence of impurities. MS can also be coupled with chromatography techniques like HPLC (LC-MS) to provide purity information alongside mass confirmation. nih.govrsc.org

Table 2: Expected ESI-MS Data for H-Arg(Pbf)-OtBu and Related Species

| Compound/Intermediate | Molecular Formula (Free Base) | Calculated MW (Free Base) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| H-Arg-OH | C₆H₁₄N₄O₂ | 174.20 | 175.2 |

| H-Arg(Pbf)-OH | C₁₉H₃₀N₄O₅S | 426.53 | 427.5 |

| H-Arg(Pbf)-OtBu | C₂₃H₃₈N₄O₅S | 482.64 | 483.6 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the characterization of this compound, IR spectroscopy confirms the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine hydrochloride, the C=O stretch of the tert-butyl ester, and the S=O stretches of the sulfonyl group in the Pbf moiety. libretexts.org The successful installation of the ester group is confirmed by a strong C=O stretching band typically appearing around 1730-1740 cm⁻¹. libretexts.orgrsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. While the core amino acid structure does not absorb strongly in the UV range, the Pbf protecting group contains an aromatic ring system that acts as a chromophore. mdpi.com UV-Vis spectroscopy is most practically applied as a detection method in High-Performance Liquid Chromatography (HPLC). rsc.org During HPLC analysis, a UV detector is set to a specific wavelength (e.g., 220 nm for peptide bonds or 254 nm for aromatic groups) to monitor the elution of the compound and any impurities from the column. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amine Hydrochloride (N-H) | Stretch | ~2800-3100 (broad) | libretexts.org |

| Ester (C=O) | Stretch | ~1730-1740 | libretexts.org |

| Sulfonyl (S=O) | Asymmetric/Symmetric Stretch | ~1350-1300 and ~1160-1120 | libretexts.org |

| Ester (C-O) | Stretch | ~1300-1200 | libretexts.org |

Chromatographic Purity Assessment in Synthetic Stages

Chromatography is a laboratory technique for the separation of a mixture. During multi-step syntheses, it is essential for monitoring the conversion of reactants to products and for assessing the purity of the isolated compounds.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides and their protected amino acid precursors. phenomenex.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common method. nih.gov This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 or C4 silica (B1680970) column) is used with a polar mobile phase, which usually consists of a gradient of water and a more organic solvent like acetonitrile, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.orgrsc.org

HPLC is used at two key stages:

Reaction Monitoring: Small aliquots of the reaction mixture are injected into the HPLC system at various time points to track the disappearance of starting materials and the appearance of the desired product. sigmaaldrich.comsigmaaldrich.com This allows for the optimization of reaction times and conditions. advion.com

Purity Assessment: Once the product is isolated, a final HPLC analysis is performed to determine its purity, which is typically expressed as a percentage of the total peak area in the chromatogram. rsc.org A high purity level (>98%) is often required for subsequent use in peptide synthesis. rsc.orgphenomenex.com

Table 4: Typical RP-HPLC Parameters for Analysis of Protected Arginine Derivatives

| Parameter | Typical Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 or C4 (e.g., 4.6 x 150 mm) | rsc.orgrsc.org |

| Mobile Phase A | 0.1% TFA in Water | rsc.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | rsc.org |

| Gradient | Linear gradient, e.g., 10-90% B over 30 min | rsc.org |

| Flow Rate | ~1.0 mL/min for analytical scale | rsc.org |

| Detection | UV Absorbance at 220 nm or 254 nm | rsc.orgrsc.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions. tandfonline.comtandfonline.com In the synthesis of this compound, TLC is used to quickly check the status of a reaction. rsc.orgchemicalbook.com A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica gel. sigmaaldrich.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol (B129727). rsc.orgrsc.org

As the solvent moves up the plate, the components of the mixture separate based on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to spots of the starting materials, one can visually assess the consumption of reactants and the formation of the product. nih.gov The spots can be visualized under UV light (if the compounds are UV-active) or by staining with a chemical reagent like ninhydrin, which reacts with free primary amines to produce a colored spot. tandfonline.com This provides a quick "yes or no" answer as to whether the reaction is proceeding as expected before committing to more time-consuming HPLC analysis or work-up procedures. biorxiv.orgadvion.com

Elemental Analysis for Stoichiometric Confirmation of Synthesized Batches

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition (by percentage) of a sample. For a newly synthesized batch of a compound like this compound, this method serves as a crucial checkpoint for verifying its stoichiometric purity and confirming its molecular formula. The process involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are collected and measured to determine the mass of each element present. Other elements like sulfur and halogens are determined by separate, specific methods.

The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and chlorine (Cl) are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence that the target compound has been synthesized with a high degree of purity and possesses the correct empirical and molecular formula.

For this compound, the molecular formula is C₂₃H₃₈N₄O₅S·HCl. Based on this formula, the theoretical elemental composition can be calculated. Researchers synthesizing this compound would compare their experimental results to these theoretical percentages to validate the integrity of the synthesized batch.

Below is a data table outlining the theoretical elemental percentages for this compound. In a research context, this would be presented alongside the experimental data from the analysis of a specific batch.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 23 | 276.253 | 53.21 |

| Hydrogen | H | 1.008 | 39 | 39.312 | 7.57 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 10.79 |

| Oxygen | O | 15.999 | 5 | 79.995 | 15.41 |

| Sulfur | S | 32.06 | 1 | 32.06 | 6.17 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 6.83 |

| Total | 519.101 | 100.00 |

Note: The molecular weight and percentages are calculated based on the hydrochloride salt form of the compound.

Detailed research findings from the synthesis and characterization of arginine derivatives demonstrate the routine application of this technique. For instance, studies involving the synthesis of complex peptides often report the elemental analysis data for the protected amino acid precursors used. In the case of this compound, a satisfactory analysis would yield experimental values such as C, 53.25%; H, 7.60%; N, 10.81%, confirming the sample's purity and stoichiometric correctness. Discrepancies outside the acceptable range would indicate the presence of impurities, such as residual solvents or by-products from the synthesis, necessitating further purification of the batch.

Computational and Theoretical Studies on H Arg Pbf Otbu Hcl

Molecular Modeling and Conformational Analysis of Protected Arginine Derivatives

Molecular modeling and conformational analysis offer a microscopic view of the structural dynamics of protected amino acids like H-Arg(Pbf)-OtBu HCl. The conformational landscape of these molecules is a complex interplay of steric and electronic effects imposed by the protecting groups and the inherent flexibility of the amino acid backbone and side chain.

Studies on arginine-containing peptides have shown that the guanidinium (B1211019) group has a significant influence on the local conformation. mdpi.com For protected derivatives, the bulky Pbf group introduces considerable steric hindrance, which can restrict the conformational freedom of the arginine side chain. Molecular dynamics simulations of arginine-rich peptides have demonstrated the crucial role of the arginine side chain in interactions with membranes, suggesting that its conformational presentation is key to its function. arxiv.org

Computational analyses, often employing Density Functional Theory (DFT), are used to explore the potential energy surface of protected amino acids. For instance, DFT studies on various forms of arginine have successfully characterized their stable conformers in both gas and aqueous phases. nih.gov While specific studies focusing solely on this compound are not abundant in the literature, the principles derived from related systems are applicable. The conformational preferences of the pyrrolidine (B122466) ring in proline, another conformationally restricted amino acid, have been extensively studied computationally, providing a framework for understanding how cyclic structures influence peptide backbone geometry. nih.gov

Table 1: Key Dihedral Angles in Arginine Derivatives

| Dihedral Angle | Description | Typical Range (degrees) | Impact of Pbf Group |

|---|---|---|---|

| φ (phi) | C'-N-Cα-C' | -180 to 180 | Can be restricted due to steric clash with the bulky Pbf group. |